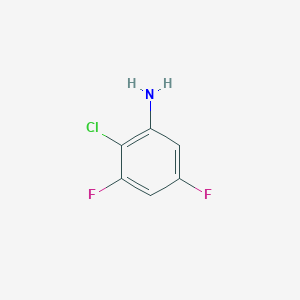

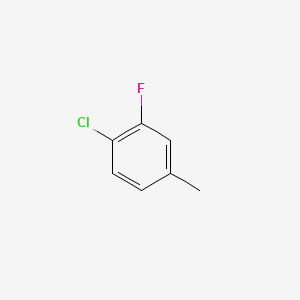

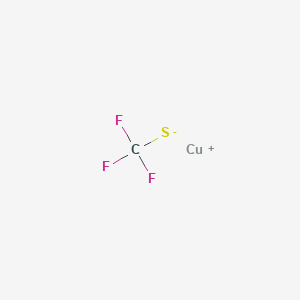

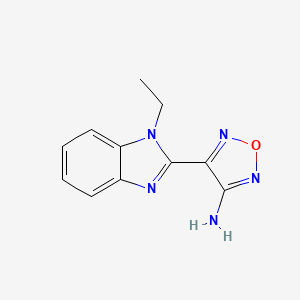

![molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8](/img/structure/B1349443.png)

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

カタログ番号 B1349443

CAS番号:

701220-40-8

分子量: 281.78 g/mol

InChIキー: LZBYAZKZDQWCQM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .科学的研究の応用

Antitumor Activity

- Synthesis and Antitumor Activity of Piperazine-Based Compounds : Studies have demonstrated the synthesis of piperazine derivatives, including compounds similar to the one of interest, showing potential antitumor activities. These compounds are evaluated for their effect on tumor DNA methylation processes, indicating their possible role in cancer therapy through epigenetic modulation (Hakobyan et al., 2020). Additionally, other research has focused on synthesizing triazine derivatives with piperazine moieties, which have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Activities

- New Triazole Derivatives with Antimicrobial Activities : The synthesis of novel triazole derivatives incorporating piperazine groups has been explored, with some compounds exhibiting good to moderate antimicrobial activities against various microorganisms. This research suggests the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Modulation

- Allosteric Enhancers of the A1 Adenosine Receptor : Research into piperazine derivatives has also extended to their potential as allosteric enhancers for the A1 adenosine receptor, with specific substitutions on the piperazine ring influencing their activity. This highlights the versatility of piperazine-based compounds in modulating receptor functions, which could be beneficial in treating various neurological and cardiovascular disorders (Romagnoli et al., 2008).

特性

IUPAC Name |

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYAZKZDQWCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359080 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine | |

CAS RN |

701220-40-8 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

According to Scheme 4 Step 2: A solution of 1-(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)-2-methylpropan-1-one (0.62 mmol, 195 mg) in EtOH (120 mL) was passed through a Pt/C 5% column in an H-Cube equipment (mode: Full). Then the solution was concentrated under reduced pressure to yield 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one (0.62 mmol, 175 mg, 99%). The product was used without further purification.

Quantity

195 mg

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。